Product packaging for (E)-4-(Methylthio)chalcone(Cat. No.:)

(E)-4-(Methylthio)chalcone

Cat. No.: B13802161
M. Wt: 254.3 g/mol
InChI Key: COMMOHWAHKXFGL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Methylthio)chalcone (CAS 79134-84-2) is a synthetic chalcone derivative supplied for research purposes. This compound features a methylthio substituent, which can influence its electronic properties and bioactivity. Chalcones are a class of open-chain flavonoids characterized by an α,β-unsaturated ketone system, which serves as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets . This structural motif allows chalcones to act as Michael acceptors, forming covalent bonds with nucleophilic residues in enzyme active sites, thereby modulating various cellular pathways . Researchers are investigating this compound and analogous compounds for their potential in multiple therapeutic areas. Preclinical studies indicate that chalcone derivatives can exhibit significant antidiabetic properties by acting as inhibitors of digestive enzymes like α-glucosidase and α-amylase, which are key targets for managing post-prandial blood glucose levels . Furthermore, chalcones demonstrate broad-spectrum antimicrobial potential, with research suggesting they may combat pathogenic bacteria and fungi, including multidrug-resistant strains, through mechanisms such as inhibiting bacterial efflux pumps or viral enzymes . The anticancer properties of chalcones are also a major area of investigation, as they have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14OS B13802161 (E)-4-(Methylthio)chalcone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

COMMOHWAHKXFGL-FMIVXFBMSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of E 4 Methylthio Chalcone

Established Synthetic Routes for (E)-4-(Methylthio)chalcone

The synthesis of this compound predominantly relies on the Claisen-Schmidt condensation, a robust and widely adopted method for forming the characteristic α,β-unsaturated ketone core of chalcones. rsc.orgchemrevlett.comrsc.org Variations of this method, including microwave-assisted approaches, have been developed to enhance efficiency and align with green chemistry principles. scholarsresearchlibrary.comrasayanjournal.co.in

Claisen–Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a cornerstone for chalcone (B49325) synthesis, involving the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde. chemrevlett.comrsc.org In the case of this compound, this involves the reaction of 4-(methylthio)acetophenone with benzaldehyde. The reaction is typically carried out in the presence of an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol-based solvent like ethanol (B145695). nih.govmdpi.com The process involves the formation of a carbanion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, yielding the chalcone. rsc.org

Acid-catalyzed variations of the Claisen-Schmidt condensation also exist, though base-catalyzed routes are more common for this particular chalcone. rsc.org The choice of catalyst and solvent can influence reaction times and yields. core.ac.uk

Table 1: Examples of Claisen-Schmidt Condensation for this compound Synthesis

Acetophenone ReactantBenzaldehyde ReactantCatalyst/SolventProductReference
4-(Methylthio)acetophenoneBenzaldehydeNaOH/Ethanol(E)-1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one mdpi.com
4-Methylthio acetophenoneBenzaldehydeMg(HSO4)2 (solvent-free)This compound rsc.org
4-Thiomethyl acetophenonepara-Substituted aromatic aldehydes40% NaOH/EthanolThis compound analogues mdpi.com

Microwave-Assisted Synthesis Approaches

To address the limitations of conventional heating methods, such as long reaction times, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. scholarsresearchlibrary.comrasayanjournal.co.in This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner products. scholarsresearchlibrary.commdpi.com For the synthesis of this compound and its derivatives, microwave irradiation provides an efficient and environmentally friendly heating method. mdpi.com

Microwave-assisted Claisen-Schmidt condensations are frequently performed under solvent-free conditions or with a minimal amount of a high-dielectric-constant solvent. rasayanjournal.co.inresearchgate.net Solid supports, such as basic alumina (B75360) or fly ash treated with sulfuric acid, can be used as catalysts, further promoting green chemistry principles. scholarsresearchlibrary.comresearchgate.net The rapid and uniform heating provided by microwaves accelerates the reaction, making it a preferred method for high-throughput synthesis of chalcone libraries. mdpi.com

Advanced Synthetic Strategies for Novel this compound Analogues

The therapeutic potential of this compound has spurred the development of advanced synthetic strategies to create novel analogues with improved biological activities. These strategies focus on the diversification of the A-ring, B-ring, and the central chalcone linker, allowing for a detailed exploration of the structure-activity relationship (SAR). nih.govnih.gov

Diversification of A-Ring Substituents

The A-ring of the chalcone scaffold, derived from the acetophenone, offers numerous possibilities for modification. The introduction of various substituents on this ring can significantly influence the molecule's electronic properties and biological activity. nih.govresearchgate.net For instance, the isosteric replacement of the methoxy (B1213986) group with a thiomethyl group has been shown to enhance inhibitory activity against certain enzymes. nih.gov

Synthetic approaches to diversify the A-ring often involve starting with differently substituted acetophenones in the Claisen-Schmidt condensation. nih.gov This allows for the incorporation of a wide range of functional groups, including halogens, alkyl groups, and other heterocyclic rings. nih.govjocpr.com These modifications can alter the lipophilicity, and steric and electronic nature of the resulting chalcone, which in turn can modulate its interaction with biological targets. researchgate.net For example, the presence of a thiomethyl group at the para-position of ring A has been associated with good antifungal activity. jocpr.com

Diversification of B-Ring Substituents

The B-ring, originating from the benzaldehyde, is another critical site for structural modification. The nature and position of substituents on the B-ring can have a profound impact on the biological profile of the chalcone. nih.govmdpi.com A wide array of substituted benzaldehydes can be employed in the Claisen-Schmidt condensation to generate a diverse library of this compound analogues. nih.gov

Studies have explored the introduction of various electron-donating and electron-withdrawing groups at different positions of the B-ring. nih.govsci-hub.se For example, the presence of halogens or methoxy groups on the B-ring has been shown to influence the anti-inflammatory and enzyme inhibitory activities of chalcones. sci-hub.se The synthesis of extended chalcones, where the B-ring is replaced by a cinnamaldehyde (B126680) derivative, has also been investigated to explore the effect of an elongated π-system. mdpi.com

Modifications at the Chalcone Linker

The α,β-unsaturated carbonyl system, which forms the linker between the two aromatic rings, is a key pharmacophore of the chalcone scaffold. nih.gov Modifications at this linker can significantly alter the molecule's conformation and reactivity. One common modification involves the synthesis of heterocyclic analogues by reacting the chalcone with various reagents. For example, reaction with hydrazines can yield pyrazoline derivatives, while reaction with guanidine (B92328) can lead to the formation of aminopyrimidines. acs.org

Furthermore, the double bond of the chalcone linker can be reduced to produce dihydrochalcones. The carbonyl group can also be a site for modification, such as its conversion to an oxime or a hydrazone. These modifications aim to explore new chemical space and potentially discover analogues with novel biological activities or improved pharmacokinetic properties. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound has increasingly been approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Traditional methods for synthesizing chalcones, such as the Claisen-Schmidt condensation, often rely on corrosive bases like sodium hydroxide and volatile organic solvents, leading to environmental concerns. rsc.orgresearchgate.net In response, a variety of eco-friendly methodologies have been developed, emphasizing the use of safer catalysts, alternative energy sources, and solvent-free conditions. rjpn.org

A significant advancement in the green synthesis of chalcones, including this compound, is the adoption of solvent-free reaction conditions. rsc.orgresearchgate.net These methods not only reduce pollution but can also lead to higher yields and easier product purification. researchgate.net One innovative approach involves the use of magnesium hydrogen sulfate (B86663) (Mg(HSO₄)₂) as a benign, readily available, and eco-friendly catalyst for the Claisen-Schmidt condensation under solvent-free conditions. rsc.orgresearchgate.net In a typical procedure, 4-methylthio acetophenone and an appropriate aldehyde are mixed as solids with Mg(HSO₄)₂ and subjected to mechanical stirring. rsc.org This method has been successfully applied to the synthesis of various medicinally relevant chalcones, offering a greener alternative to traditional protocols. rsc.org

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, represents another cornerstone of green chalcone synthesis. frontiersin.org Techniques such as grinding and ball milling under solvent-free conditions have proven effective. rsc.orgrasayanjournal.co.in For instance, the synthesis of chalcones has been achieved by simply grinding the reactant ketones and aldehydes with a solid base like sodium hydroxide or a reusable solid support like Ba(OH)₂-celite in a mortar and pestle. researchgate.nete-journals.in This method is advantageous due to its simplicity, reduced reaction times, and elimination of bulk solvents. rasayanjournal.co.in

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. e-journals.inscholarsresearchlibrary.commdpi.com The microwave-assisted synthesis of this compound and its derivatives has been reported using various catalysts, including solid supports like celite, under solvent-free conditions. e-journals.in This technique is particularly suitable for accelerating reactions and is considered an energy-efficient and environmentally friendly approach. rasayanjournal.co.in

Furthermore, the use of biocatalysts and eco-friendly catalysts derived from waste materials aligns with the principles of green chemistry. frontiersin.orgrsc.org Researchers have explored the use of whole-cell biocatalysts like Baker's yeast and catalysts derived from agro-food waste, such as fruit peel ash, for chalcone synthesis. frontiersin.orgrsc.orgasianpubs.org These biocatalytic methods are often performed in environmentally benign solvents like ethanol or even in water, at room temperature, making them highly sustainable. rsc.orgasianpubs.org Nanocatalysis also presents a promising green route, with catalysts like iron oxide nanoparticles (FeONPs) being used to facilitate chalcone synthesis under milder conditions. nih.gov

The table below summarizes various green synthetic methods employed for the synthesis of this compound and related compounds, highlighting the diversity of approaches being explored to make chalcone synthesis more sustainable.

Synthetic MethodCatalyst/ReagentReaction ConditionsKey Advantages
Solvent-Free Mechanical Stirring Mg(HSO₄)₂4-methylthio acetophenone, aldehyde, 50°C, 30 minEnvironmentally benign catalyst, solvent-free, 100% conversion. rsc.org
Microwave-Assisted Synthesis Ba(OH)₂-celiteSolvent-free, microwave irradiation, 3-4 minRapid reaction time, high yield (88-91%), reusable catalyst. e-journals.in
Sonochemical Method Iron Oxide Nanoparticles (FeONPs)Ethanol, room temperature, sonicationUse of nanocatalyst, energy-efficient. nih.gov
Biocatalysis Baker's yeastEthanol, ambient temperatureUse of whole-cell biocatalyst, green solvent, mild conditions. asianpubs.org
Grinding Method Solid NaOHMortar and pestle, room temperatureSimple, solvent-free, rapid reaction. researchgate.netrasayanjournal.co.in
Agro-Food Waste Catalyst Musa sp. 'Malbhog' peel ash (MMPA)Room temperatureUtilizes waste material, metal-free, reusable catalyst. rsc.org

Structure Activity Relationship Sar Investigations of E 4 Methylthio Chalcone and Its Analogues

Analysis of Structural Determinants for Biological Activity

The biological activity of chalcones is intrinsically linked to their characteristic 1,3-diphenyl-2-propen-1-one backbone, which consists of two aromatic rings (Ring A and Ring B) connected by an α,β-unsaturated carbonyl system. nih.govnih.gov The arrangement and nature of substituents on these rings are critical determinants of the type and potency of the pharmacological response. nih.gov The α,β-unsaturated carbonyl moiety is a key feature, often implicated in the anti-inflammatory activity of these compounds. jocpr.com

The electronic properties of substituents on both aromatic rings play a pivotal role. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions can significantly alter the molecule's interaction with biological targets. ijprajournal.com For instance, the presence of EWGs on the chalcone (B49325) structure has been shown to increase anti-inflammatory activity. jocpr.comijprajournal.com Similarly, for antimalarial activity, substitutions with chloro or fluoro groups on Ring B, combined with electron-donating substituents on Ring A, have been found to enhance efficacy. ijprajournal.com In contrast, for certain antifungal activities, the introduction of EWGs like chloro, cyano, or nitro groups at the para-position of Ring A resulted in less active compounds compared to the parent chalcone. jocpr.com The presence of hydroxyl groups, particularly at specific positions, is also a significant factor, with 2',4'-dihydroxychalcone (B613834) derivatives showing stronger anti-inflammatory activity than 4'-hydroxychalcone (B163465) counterparts. jocpr.com

Biological ActivityFavorable Structural Features/SubstituentsUnfavorable Structural Features/Substituents
Anti-inflammatoryElectron-withdrawing groups (e.g., -F, -Cl) jocpr.comijprajournal.com; 2',4'-dihydroxy substitution pattern jocpr.comData not available in provided sources
Antifungalp-Fluoro on Ring A; p-Methoxy or o-, m-, p-hydroxy groups jocpr.comIncreasing halogen size; p-Nitro group; Bulky p-phenyl group jocpr.com
AntimalarialSmall lipophilic nitrogen heterocycle on Ring B; Small hydrophobic group on Ring A jocpr.comData not available in provided sources
AnticancerHalogens at the 3rd position ijprajournal.com; Methoxy (B1213986) groups on the phenyl ring rsc.orgData not available in provided sources

Role of the Methylthio Moiety in Modulating Biological Profiles

The methylthio (-SCH3) group, particularly when positioned on the aromatic rings of the chalcone scaffold, exerts a significant influence on the molecule's biological profile. This substituent modifies key properties such as lipophilicity and electron distribution, which in turn affects how the compound interacts with biological targets. ontosight.ai

The presence of a methylthio group has been specifically linked to potent biological activities. In the realm of antifungal research, the chalcone derivative 3-(4-(methylthio)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one was identified as exhibiting the highest activity against both fluconazole-sensitive and fluconazole-resistant fungal strains. jocpr.comijprajournal.com This suggests a synergistic effect between the methylthio group on Ring A and the thiophene (B33073) ring in the Ring B position. jocpr.com

Furthermore, the methylthio group is a key contributor to antioxidant activity. Studies have shown that chalcones with a –SCH3 group in the para-position of Ring A, combined with a hydroxyl group on Ring B, are among the most active in scavenging superoxide (B77818) radicals. jocpr.com Specifically, the compound 1-(4-hydroxyphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one demonstrated very high superoxide radical-scavenging activity. jocpr.com

A particularly noteworthy finding is the role of the methylthio group in the inhibition of monoamine oxidase-B (MAO-B), an important enzyme target in neurodegenerative diseases. Research involving the bioisosteric replacement of a methoxy group with a methylthio group led to a significant increase in MAO-B inhibition. mdpi.com This enhancement highlights the unique electronic and steric contributions of the sulfur atom in the methylthio moiety compared to the oxygen in the methoxy group, leading to improved binding and inhibitory profiles. mdpi.com

Compound AnalogueKey Structural FeatureMAO-B Inhibitory Activity (IC₅₀)
Methoxylated Chalcone (Lead)Methoxy group on Ring A0.29 ± 0.01 µM mdpi.com
(E)-3-(3-bromophenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-oneMethylthio group on Ring A0.19 ± 0.01 µM mdpi.com
Chalcone-thioether (TM1 - Parent)Methylthio group on Ring A, unsubstituted Ring B0.017 ± 0.0026 µM mdpi.com

Systematic SAR Studies Across Different Biological Endpoints

Systematic structure-activity relationship (SAR) studies have been conducted on (E)-4-(Methylthio)chalcone and its analogues to delineate the structural requirements for various biological activities.

Antifungal Activity : For antifungal applications, the presence of a methylthio group at the para-position of Ring A is a recurring feature in highly active compounds. jocpr.com The combination of a p-methylthio substituted Ring A with a thiophene ring as Ring B leads to particularly potent antifungal agents. jocpr.comijprajournal.com Conversely, substituting the thiophene ring with a bromo-thiophene ring was found to decrease antifungal activity. jocpr.com QSAR studies have also indicated that antifungal activity is correlated with electrophilicity and the presence of electron-withdrawing substitutions in the para-position of Ring B. researchgate.net

MAO-B Inhibition : The bioisosteric replacement of a methoxy group with a methylthio group on Ring A proved to be a successful strategy for enhancing MAO-B inhibitory potency and selectivity. mdpi.com Further SAR exploration on these chalcone-thioethers, where the thioether (-SMe) group was fixed on Ring A, involved modifications at the para-position of Ring B. The introduction of electron-releasing groups (ERGs) generally resulted in marked MAO-B inhibitory effects. In contrast, the effects of electron-withdrawing groups (EWGs) were more varied; a strong EWG like -NO2 maintained activity similar to the parent compound, while a weaker EWG like -CF3 led to a considerable drop in inhibitory activity. mdpi.com

Anticancer Activity : The anticancer activity of chalcones is highly dependent on the substitution pattern. While specific SAR for this compound is part of a broader field, general principles apply. Studies on other chalcone series have established that their cytotoxic effects can correlate with the inhibition of pathways like nuclear factor kappaB (NF-κB). nih.gov For these NF-κB inhibitors, the complexity of the structure was not a prerequisite for high potency, and cytotoxicity against cancer cells correlated moderately well with their NF-κB inhibitory activities. nih.gov

Anti-inflammatory Activity : The α,β-unsaturated carbonyl system is a known contributor to the anti-inflammatory properties of chalcones. jocpr.comsci-hub.se Activity can be enhanced by the presence of electron-withdrawing groups such as -F or -Cl on the chalcone framework. jocpr.comijprajournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchcommons.org This approach is widely applied to chalcone derivatives to predict their efficacy and guide the design of new, more potent molecules. nih.govtubitak.gov.trnih.gov

Development of Predictive QSAR Models

The development of QSAR models for chalcone series involves several steps. First, the 3D structures of the chalcone molecules are generated and optimized to find their lowest energy conformation. scirp.org Then, a large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. tubitak.gov.trscirp.org Statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), are then employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.govscirp.org

The reliability and predictive power of these models are rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (QLoo² or q²), and the predictive R² (Rpred²). nih.gov Models with high values for these parameters are considered robust and can be used to predict the activity of new, unsynthesized chalcone analogues. nih.govnih.gov For example, a QSAR model for antimitotic chalcones achieved a high R² value of 0.965, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov Similarly, predictive models have been successfully developed for chalcones as antimycobacterial and anti-Leishmania agents. tubitak.gov.trnih.gov

Identification of Key Physicochemical Descriptors

A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that govern the biological activity of the chalcone series. These descriptors provide insight into the molecular properties that are most important for target interaction. The descriptors found to be significant in chalcone QSAR models are diverse and fall into several categories:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charge distributions (e.g., BCUT descriptors). researchcommons.orgnih.gov They are often crucial for modeling the activity of chalcone compounds. nih.gov

Topological and Constitutional Descriptors : These relate to the 2D structure and connectivity of the atoms in the molecule, as well as its composition (e.g., information content descriptors, constitutional indices). nih.govscirp.org

Spatial and Geometrical Descriptors : These describe the 3D shape and size of the molecule. Properties like molecular width have been found to be important for the activity of chalcones against certain parasitic strains. jocpr.com

Thermodynamic and Hydrophobic Descriptors : These relate to properties like the partition coefficient (log P) and have been found to contribute to activities such as anti-tuberculosis inhibition. scirp.org

Autocorrelation and RDF Descriptors : 2D autocorrelation and Radial Distribution Function (RDF) descriptors, which describe the distribution of properties throughout the molecular structure, have also been identified as important features controlling the anti-tuberculosis activity of chalcones. scirp.org

Descriptor TypeSpecific Example(s)Associated Biological Activity
ElectronicBCUT descriptors (Charge), HOMO, LUMO+1, LUMO+2 researchcommons.orgnih.govAntimitotic, Anti-inflammatory researchcommons.orgnih.gov
TopologicalInformation content descriptor nih.govAntimitotic nih.gov
ConstitutionalConstitutional indices scirp.orgAnti-tuberculosis scirp.org
Spatial/HydrophobicMolecular width, Log P jocpr.comscirp.orgAntimalarial, Anti-tuberculosis jocpr.comscirp.org
RDF/AutocorrelationRDF descriptors, 2D Autocorrelations scirp.orgAnti-tuberculosis scirp.org

Biological Activities and Mechanistic Elucidation of E 4 Methylthio Chalcone in Preclinical Research

Preclinical Anticancer Research of (E)-4-(Methylthio)chalcone and its Analogues

Chalcones are widely recognized for their potential as anticancer agents, acting through multiple mechanisms to combat cancer progression. nih.gov Preclinical studies on chalcone (B49325) derivatives have demonstrated their capacity to inhibit tumor cell growth, induce programmed cell death, and interfere with processes essential for tumor survival and spread. nih.gov

Modulation of Cell Proliferation and Apoptosis in Cellular Models

The antiproliferative activity of chalcones is a cornerstone of their anticancer potential, often linked to the induction of apoptosis (programmed cell death). researchgate.net Various chalcone derivatives have been shown to suppress the proliferation of cancer cells in a concentration-dependent manner. cellbiolabs.com

One analogue, 4,4'-dimethoxychalcone (B191108) (DMC), has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax, Bim, and Bak, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov This process is accompanied by the activation of caspase-3 and cleavage of PARP, key events in the execution phase of apoptosis. researchgate.netnih.gov The induction of apoptosis by DMC is also linked to the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. nih.gov Another synthetic indole (B1671886) chalcone was found to significantly suppress the proliferation of breast cancer cells, an effect associated with apoptosis induction, release of cytochrome c, and activation of caspases 3 and 7. mdpi.com

Table 1: Cytotoxic Effects of Chalcone Analogues on Various Cancer Cell Lines
Chalcone AnalogueCancer Cell LineAssayIC50 Value (µM)
(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-oneVarious (6 lines)Proliferation0.003 - 0.009
4,4'-dimethoxychalcone (DMC)VariousApoptosis InductionData not quantified as IC50
Synthetic Indole Chalcone (ZK-CH-11d)MDA-MB-231 (Breast)ProliferationData not quantified as IC50
4-Methoxychalcone (B190469)A549 (Lung)CytotoxicityUsed in combination studies

Inhibition of Angiogenesis and Metastasis in Preclinical Models

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. researchgate.netnih.gov Chalcones have been identified as potent inhibitors of this process. For instance, methyl hydroxychalcone (B7798386) has demonstrated significant anti-angiogenic activity in both in vivo chick embryo chorioallantoic membrane (CAM) assays and ex vivo rat aortic ring assays. nih.govnih.gov This compound was found to inhibit the proliferation and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. researchgate.netnih.gov The mechanism appears to involve the suppression of the VEGFR-2 signaling pathway. nih.gov

Tumor metastasis is a complex process involving local invasion and migration to distant sites. nih.gov A specific chalcone derivative demonstrated strong inhibitory effects on the growth, migration, and invasion of esophageal cancer cells in a concentration-dependent manner. nih.gov This activity was linked to the regulation of migration-related biomarkers, including an increase in E-cadherin and a decrease in N-cadherin and Slug, and the inhibition of the Wnt/β-catenin pathway. nih.gov

Molecular Targets and Signaling Pathway Interventions (e.g., tubulin, NF-κB, Nrf2)

Chalcones exert their anticancer effects by interacting with various molecular targets and modulating key signaling pathways involved in cancer cell survival and proliferation. researchgate.net

Tubulin: A significant body of research points to tubulin as a primary target for many anticancer chalcones. nih.gov These compounds act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin, which inhibits tubulin polymerization into microtubules. nih.govresearchgate.netnih.gov Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov The inhibitory activity of various chalcone derivatives on tubulin polymerization has been confirmed in biochemical assays. researchgate.net

NF-κB (Nuclear Factor kappa B): The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. mdpi.comnih.govnih.gov Chalcones can block NF-κB activation through multiple mechanisms, including inhibiting the degradation of its inhibitor, IκB, or by preventing the DNA-binding activity of NF-κB itself. researchgate.net Synthetic thio-chalcone derivatives have been shown to modulate the NF-κB pathway in cancer cells. nih.gov Certain chalcones also suppress the activation of nuclear transcription factor-kappaB, which in turn down-regulates the expression of inducible nitric oxide synthase (iNOS), an enzyme often overexpressed in inflammatory and cancerous conditions. nih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2 pathway is the primary regulator of cellular defense against oxidative stress. nih.gov Its role in cancer is complex; while activation can be protective against carcinogenesis, constitutive Nrf2 activity in established tumors can promote chemoresistance. nih.govuniroma1.it The effect of chalcones on this pathway appears to be context-dependent. Some chalcone derivatives are reported to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. uniroma1.it Conversely, the derivative 4-methoxychalcone has been shown to inhibit Nrf2/ARE transcriptional activity in A549 lung cancer cells. nih.govresearchgate.net This inhibition sensitizes the cancer cells to the effects of chemotherapeutic agents like cisplatin. nih.govresearchgate.net

Modulation of Multidrug Resistance Mechanisms in Preclinical Models

Multidrug resistance (MDR) is a major impediment to successful chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govmdpi.com Chalcones have emerged as promising agents to overcome MDR. nih.gov They are thought to interact with P-gp, inhibiting its efflux function. nih.gov Studies on a series of chalcones have shown that their MDR reversal activity is influenced by the substitution pattern on their aromatic rings. For example, in one study, chalcones with a 4-chloro substituent were more potent MDR modulators than those with 4-dimethylamino or 4-methoxy groups, suggesting that hydrophobicity plays a key role in the interaction with P-gp. nih.gov Several chalcones that target the colchicine binding site on tubulin are not substrates for P-gp and can circumvent this resistance mechanism. mdpi.com

Table 2: Effect of Ring B Substituents on MDR Reversal Activity of Chalcones
Substituent at 4-position of Ring BRelative MDR Reversal ActivityProposed Rationale
ChloroHighHigher hydrophobicity enhances binding to P-gp
DimethylaminoModerateIntermediate hydrophobicity
Methoxy (B1213986)LowerLower hydrophobicity

Combination Strategies with Established Antineoplastic Agents (preclinical)

Given their ability to modulate pathways associated with chemoresistance, chalcones are being investigated in combination with established anticancer drugs to enhance therapeutic efficacy. A key example is the use of 4-methoxychalcone to sensitize A549 lung cancer cells to cisplatin. nih.gov By inhibiting the Nrf2/ARE-mediated antioxidant defense mechanism, 4-methoxychalcone exacerbates cisplatin-induced oxidative stress and cytotoxicity in cancer cells. nih.gov This preclinical finding suggests that combining certain chalcones with conventional chemotherapy could be a viable strategy to overcome drug resistance and improve patient outcomes. researchgate.net

Anti-inflammatory Research of this compound and its Analogues

Many chalcone derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule generated by inducible nitric oxide synthase (iNOS). nih.gov The inhibition of NO production can occur through the direct downregulation of iNOS expression or by direct inhibition of the enzyme's catalytic activity. nih.gov This effect is often mediated by the suppression of the NF-κB signaling pathway, which is a primary transcriptional regulator of iNOS. nih.gov

Furthermore, chalcones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable trait for anti-inflammatory drugs, as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Studies on methylsulfonyl chalcone derivatives, which are structurally related to methylthiochalcones, have demonstrated potent anti-inflammatory and anti-nociceptive (pain-relieving) effects in animal models, further supporting the potential of this class of compounds in managing inflammation. researchgate.net

Inhibition of Inflammatory Mediators and Enzymes (e.g., COX, LOX, iNOS)

Chalcones are widely recognized for their potential to inhibit key enzymes and mediators involved in the inflammatory cascade. Research on various chalcone derivatives has demonstrated significant inhibitory effects on cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are crucial for the production of prostaglandins, leukotrienes, and nitric oxide (NO), respectively nih.govrootspress.org.

Studies have shown that certain synthetic chalcone derivatives can suppress the expression of iNOS and COX-2 core.ac.uknih.govnih.gov. For instance, some chalcone derivatives have been shown to inhibit the de novo synthesis of both iNOS and COX-2 in mouse peritoneal macrophages, suggesting a mechanism that targets enzyme expression rather than direct enzyme inhibition core.ac.uknih.gov. This action reduces the production of NO and prostaglandin (B15479496) E2 (PGE2), two potent inflammatory mediators core.ac.uk. The anti-inflammatory effects of some chalcones are mediated, at least in part, by suppressing the release of chemical mediators from neutrophils and mast cells nih.gov.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory properties of chalcones are frequently attributed to their ability to modulate critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

Several studies have demonstrated that chalcone analogues can significantly suppress the expression of iNOS and COX-2 by targeting the NF-κB and JNK (a member of the MAPK family) signaling pathways rsc.org. The activation of NF-κB is a critical step for increasing iNOS gene expression core.ac.uk. Thio-chalcone derivatives, which, like this compound, contain sulfur, have been shown to modulate the NF-κB and STAT3 signaling pathways in cancer cells, which are also involved in inflammation nih.govresearchgate.netnih.gov. For example, licochalcone B was found to exert its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and activator protein-1 (AP-1) signaling pathways in macrophages researchgate.net. This inhibition leads to a subsequent decrease in the expression and release of various inflammatory mediators researchgate.net.

In Vitro and Animal Model Studies of Anti-inflammatory Effects

The anti-inflammatory potential of chalcones has been evaluated in numerous in vitro and animal models. In vitro studies commonly use cell lines like murine macrophages (e.g., RAW 264.7) stimulated with LPS to mimic an inflammatory response. In these models, various chalcone derivatives have been shown to inhibit the production of inflammatory mediators such as NO and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 rsc.org.

Animal models provide further evidence of the anti-inflammatory efficacy of chalcones. For instance, novel chalcone derivatives have been evaluated for their anti-inflammatory effects in Wistar rats using the formalin-induced paw edema test, a common model for inflammation nih.gov. Another study utilized a transgenic zebrafish model with a wounded caudal fin to visualize the dynamic recruitment of neutrophils to a site of injury. In this model, a chalcone analogue was shown to affect wound-induced neutrophil recruitment and regulate the expression of pro-inflammatory factors like Mpx, NF-κB, and TNFα, providing in vivo evidence of their anti-inflammatory effects nih.gov.

Antimicrobial Research of this compound

The chalcone scaffold is a promising template for the development of new antimicrobial agents, with numerous derivatives exhibiting activity against a wide range of pathogens nih.govfrontiersin.orghilarispublisher.com. While specific studies on this compound are scarce, the general antimicrobial properties of chalcones are well-documented.

Antibacterial Activity and Mechanisms of Action (e.g., cell wall damage, efflux pumps)

Chalcones have demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant strains like Staphylococcus aureus (S. aureus) nih.gov. The mechanisms underlying their antibacterial action are diverse. Chalcones are known to target essential bacterial enzymes, such as DNA gyrase B and MurA transferase researchgate.net.

One key mechanism of bacterial resistance is the action of efflux pumps, which actively transport antibiotics out of the bacterial cell. Some chalcones have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics when used in combination nih.gov. Other proposed mechanisms include the disruption of bacterial biofilms, which are communities of bacteria that are notoriously difficult to eradicate nih.gov. The molecular structure of chalcones can be easily modified to enhance their antibacterial potency and spectrum nih.gov.

Antifungal Activity and Mechanisms of Action

A broad spectrum of chalcone derivatives has been synthesized and evaluated for antifungal activity against various human and plant pathogenic fungi researchgate.netnih.gov.

The primary mechanism of antifungal action for many chalcones involves the disruption of the fungal cell wall researchgate.net. This can occur through the inhibition of key enzymes responsible for cell wall synthesis, such as 1,3-β-D-glucan synthase researchgate.net. Scanning electron microscopy has confirmed that some chalcones act by compromising the integrity of the fungal cell wall researchgate.net. Another proposed mechanism is the interference with cell division by inhibiting the conversion of tubulin into microtubules researchgate.net. Furthermore, some chalcones have been found to decrease ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and down-regulate the expression of genes involved in this pathway, such as ERG11 rsc.org.

Antiviral Activity and Mechanisms of Action

Chalcones have emerged as a versatile class of compounds with a wide range of antiviral activities against numerous human viruses, including coronaviruses, influenza, and human immunodeficiency virus (HIV) nih.govqu.edu.qa. Their mechanisms of action are multifaceted, often targeting different stages of the viral life cycle pensoft.net.

One of the key antiviral mechanisms of chalcones is the inhibition of crucial viral enzymes. For example, certain chalcone derivatives have been identified as potent inhibitors of viral proteases, such as the MERS-CoV 3CLpro, which is essential for viral replication pensoft.net. Others have been shown to inhibit influenza neuraminidase qu.edu.qa. Beyond direct enzyme inhibition, chalcones can also interfere with the early stages of viral infection by binding to host cell receptors like the epidermal growth factor receptor (EGFR), thereby preventing viral entry researchgate.net. Some chalcones can also disrupt the integrity of viral particles; for instance, one derivative was shown to break the structure of tobacco mosaic virus (TMV) particles mdpi.com.

Anti-parasitic Activity and Mechanisms of Action (e.g., antimalarial, antileishmanial)

Chalcones, a class of compounds that includes this compound, have demonstrated significant potential as anti-parasitic agents in a variety of preclinical studies. researchgate.netconicet.gov.ar Research has highlighted their activity against several parasites, including those responsible for malaria and leishmaniasis. researchgate.netnih.gov

Antileishmanial Activity: The chalcone scaffold has been identified as a promising framework for the development of new treatments for leishmaniasis, a disease caused by Leishmania protozoa. nih.gov Studies have shown that certain chalcone derivatives can inhibit the growth of various Leishmania species, including L. major, L. amazonensis, and L. infantum. nih.gov The mechanisms underlying this activity are multifaceted. One key target identified is the cytosolic tryparedoxin peroxidase (cTXNPx), an essential enzyme in the parasite's antioxidant defense system. nih.gov By targeting this enzyme, chalcones can induce an accumulation of reactive oxygen species (ROS), leading to parasite death. nih.gov Other proposed mechanisms include the disruption of the parasite's mitochondrial function and interference with key metabolic enzymes. nih.gov

Antimalarial Activity: Chalcone derivatives have also been investigated for their efficacy against Plasmodium falciparum, the parasite that causes the most severe form of malaria. researchgate.net While the precise mechanism for all antimalarial chalcones is not fully elucidated, some studies suggest that they may interfere with the parasite's ability to detoxify heme, a process vital for its survival within red blood cells. This mechanism is analogous to that of some established antimalarial drugs. wikipedia.orgnih.govmedscape.com The simple, modifiable structure of chalcones makes them attractive candidates for the development of novel antimalarial agents to combat growing drug resistance. researchgate.net

Other Anti-parasitic Activities: Beyond leishmaniasis and malaria, the anti-parasitic scope of chalcones extends to other organisms. Research has demonstrated the anthelmintic potential of certain chalcones, showing activity against nematodes such as Caenorhabditis elegans. conicet.gov.arnih.gov This broad spectrum of activity underscores the therapeutic potential of the chalcone framework in addressing a range of parasitic infections. conicet.gov.ar

Antioxidant Research of this compound

The antioxidant properties of chalcones are well-documented, stemming from their unique chemical structure which allows them to act through various mechanisms to counteract oxidative stress. nih.govresearchgate.netrasayanjournal.co.in

Chalcones can directly neutralize harmful free radicals, a capacity often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netdoaj.orgdergipark.org.tr The presence of substituents on the aromatic rings significantly influences this activity. Thiophenyl-chalcone derivatives, in particular, have demonstrated high antioxidant activity in these assays. dergipark.org.tr For instance, certain thio-substituted chalcones have exhibited potent radical scavenging capabilities, with IC50 values indicating efficacy comparable to or even exceeding that of standard antioxidants like quercetin. dergipark.org.tr This suggests that the inclusion of a sulfur-containing moiety, such as the methylthio group in this compound, could contribute favorably to the molecule's direct radical scavenging potential.

Table 1: Representative Radical Scavenging Activity of Thiophenyl-Chalcone Derivatives This table displays data for representative thiophenyl-chalcone compounds to illustrate the antioxidant potential of this class of molecules. Data for this compound is not specifically available.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Thiophenyl-chalcone derivative 125.1516.47 dergipark.org.tr
Thiophenyl-chalcone derivative 218.3213.12 dergipark.org.tr
Quercetin (Standard)Not Reported15.49 dergipark.org.tr

In addition to direct scavenging, chalcones can bolster the cell's own defense mechanisms by activating the Keap1/Nrf2-ARE signaling pathway. nih.govscispace.com The transcription factor Nrf2 is a master regulator of the expression of numerous antioxidant and detoxifying genes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the repressor protein Keap1. nih.gov Chalcones, acting as electrophiles, can react with cysteine residues on Keap1, leading to the release of Nrf2. nih.govnih.gov Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. scispace.comnih.gov

Studies on thio-derivatives of chalcones have confirmed their ability to activate this protective pathway. nih.gov Research in colorectal cancer cell lines showed that certain thio-chalcones increased the expression and nuclear translocation of Nrf2. nih.gov This activation led to the upregulated expression of Nrf2 target genes, such as Glutathione S-transferase (GST) and Superoxide (B77818) dismutase (SOD), which are crucial for cellular protection against oxidative and electrophilic stress. nih.gov

The ability of chalcones to both directly scavenge radicals and activate endogenous antioxidant systems translates into a protective effect against oxidative stress in cellular models. nih.gov For example, the synthetic chalcone derivative 2-Hydroxy-4′-methoxychalcone (AN07) was shown to protect RAW 264.7 macrophage cells from lipopolysaccharide (LPS)-induced oxidative stress. nih.gov This protection was achieved by reducing ROS levels through the downregulation of the ROS-producing enzyme subunit gp91phox and by stimulating the Nrf2 and heme oxygenase-1 (HO-1) antioxidant pathways. nih.gov This dual action highlights the comprehensive approach by which chalcones can mitigate the damaging effects of oxidative stress at a cellular level. nih.govnih.gov

Other Emerging Biological Activities in Preclinical Research (e.g., neuroprotective, anti-diabetic, enzyme inhibition)

The therapeutic potential of this compound and related compounds extends beyond anti-parasitic and antioxidant activities, with preclinical research exploring their roles in neuroprotection, diabetes management, and specific enzyme inhibition.

Neuroprotective Activity: Chalcones have emerged as compounds with significant neuroprotective properties. nih.govmdpi.com Studies have demonstrated their potential to protect against neuroinflammation and oxidative stress, key factors in the progression of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com For instance, chalcones isolated from the Ashitaba plant showed neuroprotective effects in a mouse model of demyelination, a process implicated in multiple sclerosis. nih.gov These effects were linked to the modulation of brain-derived neurotrophic factor (BDNF) and tumor necrosis factor-alpha (TNFα). nih.gov Other synthetic chalcones have been shown to protect neuronal cells from toxicity by enhancing neurotrophic signals and activating anti-apoptotic pathways. nih.gov

Anti-diabetic Research: The chalcone scaffold is actively being investigated for its potential in managing diabetes mellitus. dntb.gov.uaidhealthscience.commdpi.comnih.gov Their mechanisms of action are diverse and involve the modulation of several key therapeutic targets. idhealthscience.comresearchgate.net Chalcones have been shown to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. idhealthscience.commdpi.com Additionally, they can influence other important pathways involved in glucose metabolism and insulin (B600854) signaling, including the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). idhealthscience.com The related compound, 4-methoxychalcone, has demonstrated significant antihyperglycemic activity in animal models, supporting the potential of this class of compounds in diabetes treatment. dntb.gov.uamdpi.com

Enzyme Inhibition: A significant area of research for chalcones is their ability to selectively inhibit specific enzymes involved in various disease processes.

Monoamine Oxidase (MAO): Chalcones bearing a methylthio group have been identified as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The thioether linkage is considered a key feature for this high selectivity and potency.

Acetylcholinesterase (AChE): Various chalcone derivatives have been synthesized and evaluated as inhibitors of AChE, an enzyme that is a primary target in the treatment of Alzheimer's disease. nih.govmdpi.com

Myeloperoxidase (MPO): MPO is an enzyme involved in inflammatory processes. Chalcones have been shown to be strong inhibitors of MPO activity, suggesting their potential as anti-inflammatory agents. nih.gov

Ongoing research continues to identify novel molecular targets for chalcones, further broadening their therapeutic potential. The simple and versatile chalcone structure allows it to interact with a wide range of biological molecules. nih.gov

Key molecular targets that have been identified for various chalcone derivatives in preclinical research include:

Cytosolic tryparedoxin peroxidase (cTXNPx): A crucial antioxidant enzyme in Leishmania parasites, making it a specific target for antileishmanial chalcones. nih.gov

Monoamine Oxidase-B (MAO-B): A primary target for neurodegenerative disorders, selectively inhibited by chalcone-thioethers.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ): A nuclear receptor involved in metabolism and inflammation, identified as a target for the anti-inflammatory and neuroprotective effects of some chalcones. nih.gov

Tubulin: Some chalcones can interfere with the polymerization of tubulin, a mechanism that is relevant to anticancer activity. nih.gov

Table 2: Investigated Molecular Targets of Chalcone Derivatives

Molecular TargetAssociated Biological ActivityReference
Cytosolic tryparedoxin peroxidase (cTXNPx)Antileishmanial nih.gov
Monoamine Oxidase-B (MAO-B)Neuroprotective
Peroxisome Proliferator-Activated Receptor-γ (PPARγ)Anti-inflammatory, Neuroprotective nih.gov
TubulinAnticancer nih.gov
Acetylcholinesterase (AChE)Neuroprotective (Alzheimer's Disease) nih.gov
Myeloperoxidase (MPO)Anti-inflammatory nih.gov
α-GlucosidaseAnti-diabetic mdpi.com

Preclinical Research Fails to Elucidate Diverse Biological Pathways of this compound

Despite the broad interest in the pharmacological potential of chalcones, a comprehensive understanding of the specific biological activities and mechanistic pathways of the compound this compound remains elusive within preclinical research. Extensive database searches have revealed a significant lack of studies specifically investigating the impact of this particular chalcone derivative on diverse biological pathways.

While the broader class of chalcones has been shown to interact with a multitude of cellular signaling cascades, including inflammatory, apoptotic, and cell proliferation pathways, research pinpointing the precise molecular targets and mechanisms of action for this compound is not available in the current scientific literature. Consequently, there is no detailed information or data from preclinical studies to populate an analysis of its effects on various biological pathways.

This information gap highlights a need for future preclinical research to investigate the specific pharmacological profile of this compound. Such studies would be essential to determine if it shares the multi-pathway targeting abilities of other chalcone derivatives or if it possesses a unique mechanism of action. Without dedicated research, any discussion of its biological activities would be speculative and fall outside the requested scope of detailing established preclinical findings.

Based on a comprehensive search for scientific literature, there is currently no specific published research detailing the computational and theoretical studies—including molecular docking, quantum chemical calculations, or molecular dynamics simulations—focused solely on the compound This compound .

The available research on the computational analysis of chalcones investigates a wide range of other derivatives, such as those with bromo, chloro, hydroxy, methoxy, or furan (B31954) substituents. However, specific data regarding the binding sites, binding affinities, electronic structure, frontier molecular orbitals, and conformational stability of this compound is not present in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements of the user's request for this specific compound. Fulfilling the request would require data that is not available in the public scientific literature accessible through the search tools.

Computational Approaches and Theoretical Studies of E 4 Methylthio Chalcone

In Silico Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism (ADME) Predictions (excluding human data)

No specific studies detailing the in silico preclinical PK or ADME properties for (E)-4-(Methylthio)chalcone were identified. Generally, for novel chalcone (B49325) series, researchers utilize web-based tools like SwissADME and OSIRIS to calculate various parameters. These parameters often include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, lipophilicity (LogP), water solubility, and potential inhibition of cytochrome P450 enzymes. Such analyses help in assessing the compound's potential as an orally available drug candidate and flagging potential metabolic liabilities. However, a specific data table for this compound could not be compiled as the primary research is unavailable.

Pharmacophore Modeling and Virtual Screening Applications

Similarly, literature detailing the use of this compound in pharmacophore modeling or its identification as a hit in virtual screening campaigns is not available. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This model is then used as a 3D query to screen large compound libraries to find novel molecules with potential activity.

While numerous studies have developed pharmacophore models based on various active chalcone derivatives for targets like bacteria or cancer-related proteins, none specifically mention the contribution or inclusion of the 4-methylthio substituted chalcone. Virtual screening of extensive chalcone libraries against various therapeutic targets is a common strategy in drug discovery, but the results highlighting this compound have not been published.

Analytical Methodologies in E 4 Methylthio Chalcone Research

Spectroscopic Techniques for Mechanistic Elucidation and Interaction Studies

Spectroscopic methods are fundamental in understanding how chalcones, including "(E)-4-(Methylthio)chalcone," interact with biological macromolecules such as proteins and nucleic acids. These techniques provide insights into binding mechanisms, conformational changes, and the microenvironment of the binding site.

UV-Visible (UV-Vis) Spectroscopy : This technique is often used as an initial step to study the binding of chalcones to proteins like bovine serum albumin (BSA) nih.gov. Changes in the absorption spectrum of the protein or the chalcone (B49325) upon complex formation can indicate an interaction. Chalcones typically exhibit two primary absorption bands, with Band I appearing between 340-390 nm and Band II between 220-270 nm. Shifts in these bands can provide preliminary evidence of binding.

Fluorescence Spectroscopy : A highly sensitive technique, fluorescence spectroscopy is widely used to probe the binding of ligands to proteins. Many studies on chalcones utilize the intrinsic fluorescence of proteins, which often originates from tryptophan and tyrosine residues nih.gov. When a chalcone binds near these residues, it can cause a quenching (decrease) of the fluorescence intensity. This quenching can occur through static or dynamic mechanisms, and analyzing the quenching data can yield valuable information such as binding constants (Ka), the number of binding sites (n), and the thermodynamic parameters of the interaction nih.goveurjchem.com. For instance, a decrease in the fluorescence emission intensity of BSA upon the addition of a chalcone suggests that the molecule binds within a binding cavity of the protein, altering the microenvironment of the fluorescent amino acids nih.gov.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful tool for investigating changes in the secondary structure of proteins upon ligand binding eurjchem.com. The CD spectrum of a protein, particularly in the far-UV region (200-250 nm), provides a signature of its α-helical and β-sheet content. When a chalcone binds to a protein, it can induce conformational changes, which are reflected as alterations in the CD spectrum nih.goveurjchem.com. For example, studies on various chalcone derivatives have shown that their binding to serum albumin can lead to changes in the protein's secondary structure, indicating a binding-induced conformational shift eurjchem.comresearchgate.net.

Table 1: Application of Spectroscopic Techniques in Chalcone-Protein Interaction Studies
TechniquePrimary ApplicationKey Parameters ObtainedTypical Observation for Chalcones
UV-Vis SpectroscopyPreliminary binding assessmentSpectral shifts (λmax)Shift in absorption maxima of protein or chalcone upon complexation.
Fluorescence SpectroscopyBinding mechanism and affinityBinding constant (Ka), number of binding sites (n), quenching mechanismQuenching of intrinsic protein fluorescence. nih.goveurjchem.com
Circular Dichroism (CD)Secondary structure analysisChanges in α-helix/β-sheet contentAlterations in the CD spectrum, indicating conformational changes in the protein upon binding. nih.goveurjchem.com

Chromatographic Techniques for Purity Assessment and Preclinical Metabolite Identification

Chromatographic methods are indispensable for the separation, purification, and quantification of chalcones and their metabolites. They are crucial for ensuring the purity of the synthesized compound and for tracking its transformation in biological systems.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common technique for assessing the purity of synthesized chalcones and for their quantitative analysis in various matrices nih.gov. Typically, a reversed-phase system with a C18 column is used, along with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid nih.govnih.gov. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD) nih.gov. The purity of a synthesized chalcone can be determined by the presence of a single, sharp peak in the chromatogram. HPLC is also the foundational separation technique for preclinical studies, used to quantify the parent compound in biological samples like plasma to determine its pharmacokinetic profile nih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) : For certain chalcone derivatives, particularly those that are volatile or can be made volatile through derivatization, GC-MS can be employed. A study on 4-methoxychalcone (B190469) utilized headspace GC-MS for its characterization and quantification researchgate.net. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and a mass spectrum for confident identification researchgate.net. In preclinical research, GC-MS can be applied to identify metabolites in in vitro samples, provided they have suitable volatility.

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique often used to monitor the progress of a chemical reaction during the synthesis of chalcones and to perform an initial purity check of the final product nih.govnih.gov.

Advanced Mass Spectrometry Applications in Biological Matrices (preclinical)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a cornerstone of modern preclinical drug metabolism and pharmacokinetic studies. Its high sensitivity and selectivity allow for the detection and quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

For a compound like "this compound," a typical preclinical workflow would involve the development of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method mdpi.combris.ac.uk. This involves:

Sample Preparation : Extraction of the analyte from the biological matrix (e.g., plasma) is a critical first step. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction eurjchem.comnih.gov.

Chromatographic Separation : An HPLC or Ultra-Performance Liquid Chromatography (UPLC) system separates the parent drug from its metabolites and endogenous matrix components eurjchem.com.

Mass Spectrometric Detection : A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In this mode, a specific precursor ion (typically the protonated molecule [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole eurjchem.com.

Studies on other chalcones, such as bavachalcone (B190645) and cardamonin, have successfully used LC-MS/MS to quantify the compound in rat plasma and characterize its pharmacokinetic profile eurjchem.combris.ac.uk. Similarly, high-resolution mass spectrometry (HRMS) is employed to identify unknown metabolites. By comparing the mass spectra of samples from dosed animals to control samples, researchers can pinpoint new metabolic products. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the metabolites, giving crucial clues to their structure researchgate.net.

Table 2: LC-MS/MS Parameters for Chalcone Analysis in Preclinical Studies
Chalcone ExampleMatrixIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
BavachalconeRat PlasmaNot Specified323.1203.2 eurjchem.com
Licochalcone ARat PlasmaNegative ESI337.2119.7

Crystallographic Studies of this compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. A crystallographic study of "this compound" co-crystallized with its biological target would provide definitive insights into its mechanism of action. Such a structure would reveal the precise binding orientation of the chalcone within the target's active site and detail the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex mdpi.com.

Currently, there are no reported crystal structures of "this compound" in a complex with a biological target in the public databases. However, the crystallographic analysis of numerous other chalcone derivatives has been reported eurjchem.comresearchgate.netbris.ac.uk. These studies confirm the characteristic (E)-configuration about the C=C double bond and provide detailed information on the planarity of the molecule and the dihedral angles between the aromatic rings researchgate.net. This structural information is vital for computational studies, such as molecular docking, which can predict the binding mode of "this compound" to its putative targets in the absence of an experimental complex structure mdpi.com. The crystal structure of the compound itself, even without a target protein, provides essential data on its solid-state conformation and intermolecular packing forces eurjchem.comresearchgate.net.

Future Directions and Research Perspectives on E 4 Methylthio Chalcone

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

A primary future direction lies in the rational design and synthesis of novel analogues of (E)-4-(Methylthio)chalcone to enhance biological potency and target selectivity. nih.gov The simple chemistry of chalcones, most commonly employing the Claisen-Schmidt condensation, allows for extensive structural modifications on both aromatic rings (Ring A and Ring B). nih.govnih.gov Future research will focus on introducing a diverse array of functional groups to probe structure-activity relationships (SAR) systematically.

Key synthetic strategies will involve:

Modification of the Thioether Group: Oxidation of the methylthio group to sulfoxide (B87167) or sulfone moieties to alter electronic properties and hydrogen bonding capacity.

Substitution on Aromatic Rings: Introduction of various substituents, such as halogens, hydroxyl, methoxy (B1213986), and heterocyclic rings, to modulate lipophilicity, target binding affinity, and metabolic stability. jchemrev.comnih.gov The hybridization of the chalcone (B49325) moiety with other known anticancer pharmacophores is also a promising strategy to develop novel agents with potentially enhanced activity and the ability to overcome drug resistance. nih.gov

Bioisosteric Replacement: Replacing the sulfur atom with other groups (e.g., O, Se, CH2) to fine-tune the compound's physicochemical properties and biological activity.

These synthetic efforts aim to create a library of derivatives with improved efficacy against specific biological targets, such as cancer cell lines or pathogenic microbes, while minimizing off-target effects. humanjournals.com

Table 1: Examples of Synthetic Chalcone Analogues and Their Biological Activities
Chalcone Analogue/Derivative ClassSynthetic StrategyKey Findings/Reported ActivityReference(s)
Chalcone-linked Imidazolones Claisen-Schmidt Condensation followed by cyclizationDisplayed significant anti-cancer activities against a panel of human tumor cell lines. jchemrev.com
Sulfonamide 4-Methoxychalcones Multi-step synthesis involving Claisen-Schmidt CondensationExhibited antileishmanial activity against Leishmania braziliensis. jchemrev.com
(E)-1-(2′,4′-Difluorobiphenyl-4-yl)-3-aryl-prop-2-en-1-one derivatives Solvent-free Claisen-Schmidt CondensationSynthesized as potential novel bioactive compounds. nih.gov
Hydroxy-substituted Pyrazole Chalcones Condensation reactionsDemonstrated selective inhibitory effects against the COX-2 enzyme, indicating anti-inflammatory potential. nih.gov
1,5-Benzodiazepine derivatives from chalcones Cyclo-condensation of chalcones with 1,2-diamino benzeneResulting compounds showed antibacterial activity.

Exploration of Polypharmacology and Multi-Targeting Approaches

The inherent ability of the chalcone scaffold to interact with multiple biological targets positions it as an ideal candidate for polypharmacology, an approach that is gaining traction for treating complex multifactorial diseases like cancer. researchgate.net Rather than designing highly specific ligands for a single target, future research will explore the potential of this compound analogues to modulate several disease-relevant pathways simultaneously. This strategy can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. nih.gov

Future research in this area will involve:

In Silico Screening: Utilizing computational models and molecular docking to predict the binding of chalcone derivatives against a wide array of proteins, such as kinases, transcription factors, and enzymes involved in inflammation or cell cycle regulation.

Phenotypic Screening: Employing high-content screening assays to identify compounds that produce a desired physiological effect in cells or organisms, without a priori knowledge of the specific target.

Mechanism of Action Studies: Once a multi-targeting analogue is identified, detailed biochemical and cellular assays will be required to deconvolute its mechanism and identify the key targets responsible for its therapeutic effect.

This multi-targeting paradigm is a significant shift from the traditional "one drug, one target" model and holds considerable promise for developing more effective treatments for complex diseases.

Integration with Advanced Delivery Systems for Preclinical Applications

A major hurdle in the preclinical and clinical development of many chalcone derivatives is their poor aqueous solubility and limited bioavailability, which can hinder their therapeutic potential. researchgate.net Future research must therefore focus on integrating promising this compound analogues into advanced drug delivery systems to overcome these pharmacokinetic challenges.

Potential delivery strategies for preclinical evaluation include:

Nanoparticle Encapsulation: Loading chalcones into polymeric nanoparticles, liposomes, or solid lipid nanoparticles to enhance solubility, protect the compound from premature degradation, and potentially enable targeted delivery to diseased tissues. mdpi.com

Microparticle Formulations: Developing systems like Eudragit® RS 100 microparticles, which have been shown to successfully encapsulate chalcones, allowing for high encapsulation efficiency and controlled, sustained release profiles. scielo.br

Prodrug Approaches: Synthesizing inactive precursors of the active chalcone that are metabolized into the therapeutic agent in vivo. This can improve solubility and absorption characteristics.

Studies have shown that chalcone-loaded microparticles can achieve high encapsulation efficiencies (over 98%) and provide sustained drug release over 24 hours. scielo.br Similarly, encapsulating phytochemicals like the chalcone Xanthohumol in nano- or microscale carriers has been shown to enhance bioavailability and therapeutic potential in preclinical models. mdpi.com These approaches will be critical for advancing potent chalcone analogues toward in vivo efficacy studies.

Uncovering Additional Therapeutic Areas and Biological Applications

While much research on chalcones has focused on anticancer and anti-inflammatory activities, the broad spectrum of biological effects reported for this class of compounds suggests significant untapped therapeutic potential. jchemrev.comnih.govfrontiersin.org Future investigations should systematically screen this compound and its novel derivatives against a wider range of diseases.

Emerging and potential therapeutic areas for exploration include:

Antimicrobial Agents: Chalcones have demonstrated activity against bacteria (including methicillin-resistant Staphylococcus aureus), fungi, and various parasites. nih.gov This is particularly relevant given the rise of antimicrobial resistance. jchemrev.com

Antidiabetic Effects: Some chalcones have been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, and to enhance insulin (B600854) sensitivity, suggesting a role in managing type 2 diabetes. mdpi.com

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of chalcones make them compelling candidates for studying neuroprotective effects in models of diseases like Alzheimer's and Parkinson's. nih.govmdpi.com

Cardiovascular and Metabolic Diseases: A study on the drug Elafibranor, which has a chalcone-like structure, noted that its synthesis began from 1-(4-(methylthio)phenyl)ethanone, a direct precursor to this compound, highlighting the potential of this chemical scaffold in treating metabolic disorders. researchgate.net

Table 2: Diverse Preclinical Pharmacological Activities of the Chalcone Scaffold
Pharmacological ActivityReported Mechanism/EffectReference(s)
Anticancer Induction of apoptosis, cell cycle arrest, anti-angiogenesis. nih.govresearchgate.net
Anti-inflammatory Inhibition of enzymes like COX and LOX; reduction of nitric oxide formation. nih.govnih.gov
Antimicrobial Inhibition of bacterial and fungal cell wall synthesis; synergistic effects with antibiotics. nih.gov
Antioxidant Scavenging of free radicals. researchgate.net
Antiparasitic Activity against Leishmania and malarial parasites. humanjournals.comnih.gov
Antidiabetic Inhibition of α-glucosidase and α-amylase; activation of PPARγ. frontiersin.orgmdpi.com
Neuroprotective Modulation of neuroinflammatory pathways and oxidative stress. nih.govmdpi.com

Collaborative and Translational Research Initiatives (preclinical focus)

To effectively translate the promising preclinical findings of this compound and its analogues into tangible therapeutic strategies, a concerted and collaborative research effort is essential. The multifaceted nature of this research—spanning synthetic chemistry, polypharmacology, formulation science, and diverse disease biology—necessitates the formation of interdisciplinary teams.

Future progress will depend on initiatives that bridge the gap between academic discovery and preclinical development. This includes:

Chemistry-Biology Collaborations: Organic chemists synthesizing novel analogues must work closely with biologists and pharmacologists to ensure that the compounds are tested in the most relevant and robust biological assays.

Pharmacology-Formulation Partnerships: As potent but poorly soluble compounds are identified, early collaboration with formulation scientists will be crucial to develop advanced delivery systems, ensuring that promising molecules are not abandoned due to poor pharmacokinetic properties. scielo.br

Shared Compound Libraries: Establishing consortia where libraries of novel chalcone derivatives can be shared and screened across multiple institutions and for various diseases would accelerate the discovery of new therapeutic applications.

Such translational initiatives are critical for navigating the complexities of preclinical drug development and maximizing the potential of the versatile chalcone scaffold to yield new therapeutic agents.

Q & A

Q. What ethical frameworks apply to in vivo studies involving this compound derivatives?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., AAALAC accreditation) and the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis and report adverse events transparently. For human cell lines, verify ethical sourcing (e.g., ATCC compliance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.